molecular formula C12H17BBrO2- B12822652 2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester

2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester

Cat. No.: B12822652
M. Wt: 283.98 g/mol
InChI Key: TYMIZDFTEUWJEI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester is a useful research compound. Its molecular formula is C12H17BBrO2- and its molecular weight is 283.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester typically involves the reaction of 2-bromomethylbenzeneboronic acid with neopentyl glycol in an organic solvent. The reaction conditions, such as temperature and time, can be adjusted based on specific requirements .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester involves its ability to form boron-oxygen bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations, including coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)phenylboronic acid
  • 2-(Bromomethyl)phenylboronic acid, neopentyl glycol ester
  • 2-(Bromomethyl)phenylboronic acid, mono(2,2-dimethylpropyl) ester

Uniqueness

2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other boronic esters may not be suitable .

Properties

Molecular Formula

C12H17BBrO2-

Molecular Weight

283.98 g/mol

IUPAC Name

[2-(bromomethyl)phenyl]-(2,2-dimethylpropoxy)borinate

InChI

InChI=1S/C12H17BBrO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3/q-1

InChI Key

TYMIZDFTEUWJEI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CBr)([O-])OCC(C)(C)C

Origin of Product

United States

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